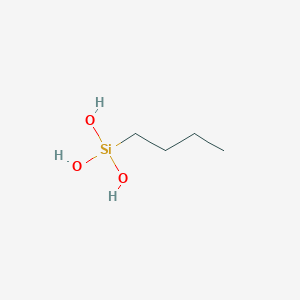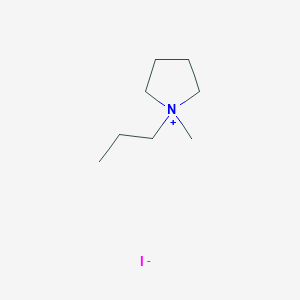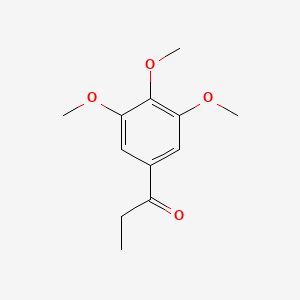
13,17-Dimethylhentriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13,17-Dimethylhentriacontane is a hydrocarbon with the molecular formula C₃₃H₆₈ and a molecular weight of 464.8930 g/mol . It is a branched alkane, specifically a dimethyl derivative of hentriacontane. This compound is known for its presence in the cuticular hydrocarbons of certain insects, playing a role in their chemical communication .
Métodos De Preparación
The synthesis of 13,17-Dimethylhentriacontane typically involves the alkylation of hentriacontane with methyl groups at the 13th and 17th carbon positions. This can be achieved through various organic synthesis techniques, including:
Friedel-Crafts Alkylation: Using an alkyl halide and a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction: Reacting a Grignard reagent with a suitable precursor to introduce the methyl groups.
Análisis De Reacciones Químicas
13,17-Dimethylhentriacontane, being a saturated hydrocarbon, is relatively inert. it can undergo several types of reactions under specific conditions:
Oxidation: Can be oxidized to form alcohols, ketones, or carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Although already fully saturated, it can be subjected to hydrogenation to ensure complete saturation.
Aplicaciones Científicas De Investigación
13,17-Dimethylhentriacontane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 13,17-Dimethylhentriacontane in biological systems involves its interaction with the cuticular surface of insects. It contributes to the formation of a protective barrier and plays a role in chemical signaling. The molecular targets include receptors on the insect cuticle that detect and respond to hydrocarbon signals .
Comparación Con Compuestos Similares
13,17-Dimethylhentriacontane can be compared with other similar hydrocarbons such as:
Hentriacontane: The parent compound without methyl substitutions.
3-Methylheneicosane: A shorter chain methylated hydrocarbon.
Heptacosane: A straight-chain hydrocarbon with 27 carbon atoms.
3-Methylheptacosane: A methylated derivative of heptacosane.
3-Methylnonacosane: Another methylated hydrocarbon with 29 carbon atoms.
The uniqueness of this compound lies in its specific methylation pattern, which influences its physical properties and biological functions.
Propiedades
IUPAC Name |
13,17-dimethylhentriacontane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H68/c1-5-7-9-11-13-15-17-18-20-22-24-26-29-33(4)31-27-30-32(3)28-25-23-21-19-16-14-12-10-8-6-2/h32-33H,5-31H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXZZORBTUGCDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H68 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334726 |
Source


|
| Record name | 13,17-Dimethylhentriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56987-75-8 |
Source


|
| Record name | 13,17-Dimethylhentriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3053840.png)








![{[(2-Methylprop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B3053855.png)



